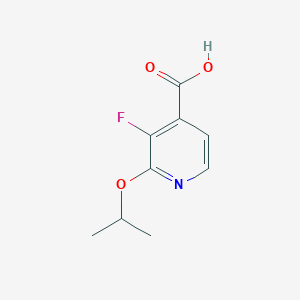

3-Fluoro-2-propan-2-yloxypyridine-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Fluoro-2-propan-2-yloxypyridine-4-carboxylic acid, also known as 3-fluoro-2-isopropoxyisonicotinic acid, is a chemical compound with the CAS Number: 1594081-93-2 . It has a molecular weight of 199.18 . This compound is a derivative of pyridinecarboxylic acid, which is a group of organic compounds that are monocarboxylic derivatives of pyridine .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H10FNO3/c1-5(2)14-8-7(10)6(9(12)13)3-4-11-8/h3-5H,1-2H3,(H,12,13) . This code provides a specific textual representation of the compound’s molecular structure.It is stored at a temperature of 4 degrees Celsius . The compound’s physical form and storage temperature are important factors to consider in its handling and storage.

Aplicaciones Científicas De Investigación

-

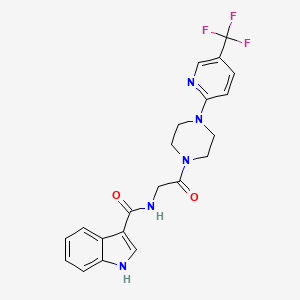

Trifluoromethylpyridines in Agrochemical and Pharmaceutical Industries

- Application : Trifluoromethylpyridines (TFMP) and its derivatives are used in the protection of crops from pests and in the pharmaceutical and veterinary industries .

- Methods : The synthesis and applications of TFMP and its derivatives are reviewed. The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

-

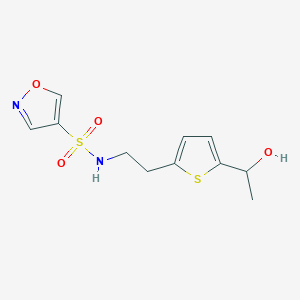

Synthesis of F18 Substituted Pyridines for Local Radiotherapy of Cancer

- Application : F18 substituted pyridines are synthesized for local radiotherapy of cancer .

- Methods : Various methods for the synthesis of F18 substituted pyridines are presented .

- Results : F18 substituted pyridines present a special interest as potential imaging agents for various biological applications .

-

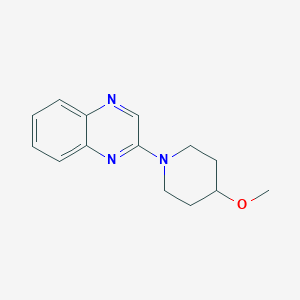

Asymmetric Construction of Enantioenriched Furo[2,3-b]Pyridines

- Application : A multi-catalytic protocol is used for the asymmetric construction of enantioenriched furo[2,3-b]pyridines .

- Methods : The protocol involves gold, palladium, and phosphoric acid, enabling a relay cycloisomerisation/asymmetric [4+2] cycloaddition process between ynamides and carbonate of 4-hydroxy-2-cyclopentenone .

- Results : A diversity of furo[2,3-b]pyridine derivatives were straightforwardly constructed in a one-pot fashion with uniformly good to excellent yields, diastereo, and enantioselectivities .

-

Synthesis and Application of Trifluoromethylpyridines in Agrochemical and Pharmaceutical Industries

- Application : Trifluoromethylpyridines (TFMP) and its derivatives are used in the protection of crops from pests and in the pharmaceutical and veterinary industries .

- Methods : The synthesis and applications of TFMP and its derivatives are reviewed. The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area .

Propiedades

IUPAC Name |

3-fluoro-2-propan-2-yloxypyridine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO3/c1-5(2)14-8-7(10)6(9(12)13)3-4-11-8/h3-5H,1-2H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USZYYHXFPAXYKL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=NC=CC(=C1F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-2-propan-2-yloxypyridine-4-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[3-(2-Methoxybenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2405326.png)

![2-oxo-N-(1,3-thiazol-2-yl)-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2405328.png)

![Spiro[3.5]nonan-6-one](/img/structure/B2405337.png)

![3,5-dichloro-N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2405340.png)